molecular formula C33H33CaFN2O6 B12415462 4-Hydroxy Atorvastatin-d5 (calcium)

4-Hydroxy Atorvastatin-d5 (calcium)

Cat. No.: B12415462
M. Wt: 617.7 g/mol
InChI Key: PXVKCBJKCBMVNK-BCJROOIDSA-L
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Description

4-Hydroxy Atorvastatin-d5 (calcium) is a deuterium-labeled derivative of 4-Hydroxy Atorvastatin calcium. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atorvastatin-d5 (calcium) involves the deuteration of 4-Hydroxy Atorvastatin calciumThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms are replaced with deuterium atoms under controlled conditions .

Industrial Production Methods: Industrial production of 4-Hydroxy Atorvastatin-d5 (calcium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of advanced techniques to ensure high yield and purity. Key improvements in the industrial synthesis include the isolation of pure products at various stages and the use of efficient extraction procedures .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Atorvastatin-d5 (calcium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-Hydroxy Atorvastatin-d5 (calcium) has a wide range of scientific research applications, including:

Mechanism of Action

4-Hydroxy Atorvastatin-d5 (calcium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of cholesterol and lipids in the blood .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Atorvastatin-d5 (calcium) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .

Properties

Molecular Formula

C33H33CaFN2O6

Molecular Weight

617.7 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-2/t26-,27-;/m1./s1/i3D,4D,5D,6D,7D;

InChI Key

PXVKCBJKCBMVNK-BCJROOIDSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Ca+2]

Origin of Product

United States

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